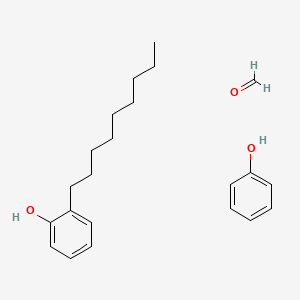

Formaldehyde;2-nonylphenol;phenol

Description

Historical Development and Evolution of Phenolic Resin Chemistry

The history of phenolic resins dates back to the late 19th and early 20th centuries, with the pioneering work of chemists seeking synthetic alternatives to natural resins like shellac. polymer-search.com In 1872, Adolph Baeyer first reacted phenol (B47542) with an aldehyde, producing a resinous substance. researchgate.net However, it was the Belgian-American chemist Leo Baekeland who, in the early 1900s, successfully controlled the phenol-formaldehyde reaction, leading to the invention of Bakelite in 1907. britannica.compolymer-search.comacs.org This marked a pivotal moment in polymer chemistry, as Bakelite was the first commercially viable synthetic polymer. polymer-search.com

Baekeland's process allowed for the production of a low-molecular-weight prepolymer, termed a resole, by reacting phenol with an excess of formaldehyde (B43269) under basic conditions. britannica.com This resole could then be cured into a hard, durable thermoset. britannica.com An alternative method, using an excess of phenol and an acid catalyst, produces a thermoplastic prepolymer known as a novolac, which requires a curing agent to cross-link. britannica.comwikipedia.org

Early applications of phenolic resins included electrical insulators, molded parts for automotive and industrial equipment, and even consumer goods like billiard balls. wikipedia.orgatlasfibre.comyoutube.com Over the years, the use of phenolic resins expanded significantly, driven by their excellent performance characteristics. researchgate.net A critical application emerged in the mid-20th century with their use as the matrix for ablative heat shields in re-entry vehicles for space exploration. acs.orgresearchgate.net

The evolution of phenolic resin chemistry has also involved the incorporation of other materials to enhance their properties. As early as 1910, efforts were made to produce oil-soluble modified phenolic resins by polycondensing phenols, formaldehyde, and rosin. unina.it The challenge of compatibility with other varnish raw materials was addressed by using alkylphenols or by etherifying the hydroxymethyl groups of resols. unina.it This continuous innovation has ensured the ongoing relevance of phenolic resins in a multitude of industrial applications. atlasfibre.com

Rationale for Substituted Phenol Inclusion in Formaldehyde-Phenol Polymerization

The inclusion of substituted phenols, particularly alkylphenols like 2-nonylphenol (B21176), in formaldehyde-phenol polymerization is a key strategy for modifying the properties of the resulting resin. chembroad.comchembroad.com The alkyl group attached to the phenol ring introduces several beneficial characteristics to the polymer structure.

One of the primary reasons for incorporating alkylphenols is to improve the solubility and compatibility of the resin with other materials, especially non-polar substances like oils and other polymers. unina.itchembroad.com The long alkyl chain of 2-nonylphenol, for instance, enhances the resin's hydrophobicity, leading to improved water resistance. chembroad.comresearchgate.net This modification is particularly valuable in applications such as coatings and adhesives intended for humid or outdoor environments. chembroad.com

Furthermore, the presence of the alkyl substituent can influence the reactivity of the phenol and the cross-linking density of the final polymer. epa.gov By strategically selecting the type and position of the substituent, it is possible to control the reaction kinetics and the final architecture of the polymer network. This allows for the fine-tuning of mechanical properties such as flexibility and impact strength. For example, the incorporation of alkylphenols can lead to a more flexible polymer chain compared to the rigid structure of a pure phenol-formaldehyde resin. chembroad.com

Alkylphenol-modified phenolic resins also exhibit excellent adhesion to a variety of substrates, including wood and metals. chembroad.com This makes them highly effective as binders and adhesives in the manufacturing of composites and laminates. chembroad.comforeverest.net In the rubber industry, alkyl phenolic resins are used to improve the characteristics of chloroprene (B89495) rubber and enhance the durability of tires. foreverest.net

Scope and Significance of Formaldehyde; 2-Nonylphenol; Phenol Systems in Academic Research

The study of formaldehyde-phenol resin systems modified with 2-nonylphenol holds considerable significance in academic research due to the versatile properties and wide-ranging potential applications of these materials. Research in this area often focuses on understanding the fundamental relationships between the chemical structure of the resin and its macroscopic properties.

One major area of investigation is the synthesis and characterization of these modified resins. researchgate.net Researchers explore different catalytic systems (both acidic and basic), molar ratios of reactants, and reaction conditions to optimize the synthesis process. researchgate.netresearchgate.net Advanced analytical techniques such as Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the chemical structure of the synthesized resins, including the degree of substitution and the nature of the linkages between the phenolic units. researchgate.netnih.gov

Another significant research focus is the evaluation of the performance characteristics of these resins. This includes studying their thermal stability, mechanical strength, and resistance to various environmental factors. For example, research has shown that the incorporation of nanolignin into a phenol formaldehyde resin can improve its thermal stability and decrease the curing temperature. rsc.org

Furthermore, the potential applications of these modified resins are a key driver of academic inquiry. Studies have explored their use as asphaltene dispersants in the petroleum industry, where they can help prevent the precipitation of asphaltenes in crude oil. researchgate.net The effectiveness of these nonylphenol formaldehyde resins as dispersants was found to depend on factors such as molecular weight, concentration, and temperature. researchgate.net

The following table summarizes key properties of the compounds involved in these resin systems:

| Compound | Molecular Formula | Molar Mass | Appearance | Key Properties |

| Formaldehyde | CH₂O | 30.03 g/mol | Colorless gas | Highly reactive, acts as a cross-linking agent. emerald.com |

| Phenol | C₆H₅OH | 94.11 g/mol | White crystalline solid | Aromatic alcohol, forms the backbone of the resin. orientjchem.org |

| 2-Nonylphenol | C₁₅H₂₄O | 220.35 g/mol | Thick, yellowish liquid | Alkylphenol, used to modify resin properties. nih.gov |

The ongoing research into formaldehyde; 2-nonylphenol; phenol systems continues to provide valuable insights into polymer chemistry and materials science, paving the way for the development of advanced materials with tailored properties for a variety of industrial applications. researchgate.net

Structure

2D Structure

Properties

CAS No. |

37238-34-9 |

|---|---|

Molecular Formula |

C22H32O3 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

formaldehyde;2-nonylphenol;phenol |

InChI |

InChI=1S/C15H24O.C6H6O.CH2O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;7-6-4-2-1-3-5-6;1-2/h9-10,12-13,16H,2-8,11H2,1H3;1-5,7H;1H2 |

InChI Key |

PTKLFUBQRCJZNV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1O.C=O.C1=CC=C(C=C1)O |

Related CAS |

37238-34-9 |

Origin of Product |

United States |

Synthetic Methodologies for Formaldehyde; Nonylphenol; Phenol Copolymers and Resins

Condensation Polymerization Mechanisms and Pathways

The synthesis of formaldehyde (B43269), nonylphenol, and phenol (B47542) copolymers primarily proceeds via condensation polymerization, which can be broadly categorized into acid-catalyzed and base-catalyzed pathways, leading to the formation of novolac- and resol-type resins, respectively. core.ac.uk

Acid-Catalyzed Synthesis of Novolac-Type Resins

In the presence of an acid catalyst, the condensation of phenols with formaldehyde yields novolac resins. google.com This process is characterized by the electrophilic substitution of the phenol ring by protonated formaldehyde. The reaction typically occurs at temperatures ranging from 120–150°C. researchgate.net The initial step involves the formation of a carbocation from formaldehyde, which then attacks the electron-rich ortho and para positions of the phenol ring, forming hydroxymethylphenols. These intermediates rapidly react with other phenol molecules to form methylene (B1212753) bridges, releasing water as a byproduct. youtube.com

The reaction is generally carried out with a formaldehyde-to-phenol molar ratio of less than one to prevent the formation of a cross-linked network, resulting in linear or lightly branched polymers. mdpi.com Common acid catalysts employed include sulfuric acid, oxalic acid, and hydrochloric acid. google.comresearchgate.net The use of a water-immiscible organic solvent, such as xylene, can facilitate the removal of water by azeotropic distillation, driving the reaction towards completion. google.com

A typical synthesis might involve reacting nonylphenol with an aqueous formaldehyde solution in the presence of sulfuric acid and xylene at elevated temperatures. google.com The continuous removal of water from the reaction mixture is crucial for obtaining high molecular weight novolacs. google.com

Base-Catalyzed Synthesis of Resol-Type Resins

Base-catalyzed condensation of phenols and formaldehyde results in the formation of resol-type resins. core.ac.uk This reaction is conducted with a formaldehyde-to-phenol molar ratio greater than one. youtube.com The base catalyst, such as sodium hydroxide (B78521) or ammonia (B1221849), deprotonates the phenol to form a phenoxide ion. nih.govajchem-a.com This phenoxide ion is more reactive towards formaldehyde than the neutral phenol molecule.

The reaction proceeds through the formation of hydroxymethylphenols, which can further react with each other through either methylene or ether linkages. youtube.com Unlike novolacs, resols are thermosetting and can cross-link upon heating without the need for a curing agent. The final structure is a three-dimensional network. youtube.com The synthesis is often carried out at temperatures around 65-100°C. nih.govgoogle.com

In the context of nonylphenol-containing resins, a base-catalyzed process might involve reacting cardanol (B1251761), p-nonylphenol, and formaldehyde in the presence of potassium hydroxide. google.com The resulting high molecular weight, branched resin can then be further modified, for example, by alkoxylation. google.com

Influence of Monomer Molar Ratios on Polymer Structure and Reaction Kinetics

The molar ratios of the monomers—formaldehyde, phenol, and nonylphenol—are critical parameters that significantly influence the structure, properties, and reaction kinetics of the resulting copolymers.

Formaldehyde-to-Phenol Molar Ratio Optimization

The formaldehyde-to-phenol (F/P) molar ratio is a primary determinant of whether a novolac or resol resin is formed.

F/P < 1 (Acid Catalysis): This ratio leads to the formation of thermoplastic novolac resins, which are linear or branched polymers with no residual hydroxymethyl groups. mdpi.com They require a curing agent, such as hexamethylenetetramine (HMTA), for cross-linking. researchgate.net

F/P > 1 (Base Catalysis): This ratio results in thermosetting resol resins that contain reactive hydroxymethyl groups, enabling them to self-cure upon heating. youtube.com

Research has shown that optimizing the F/P ratio can enhance specific properties of the final resin. For instance, in the synthesis of boron-doped ordered mesoporous carbons from phenolic resins, a formaldehyde-to-phenol molar ratio of 1.5 was found to yield the best-ordered mesostructure and highest specific surface area. rsc.org In another study, an optimal F/P ratio of 1:1.98 was identified for achieving maximum tensile strength in a phenol-formaldehyde resin. researchgate.net

Nonylphenol Integration and Positional Isomerism (e.g., 4-nonylphenol, 2-nonylphenol)

The incorporation of nonylphenol into the polymer chain introduces a bulky, hydrophobic nonyl group, which modifies the properties of the resulting resin. Nonylphenol exists as a complex mixture of isomers, with the position of the nonyl group on the phenol ring being of particular importance. nih.govresearchgate.net The most common isomer is 4-nonylphenol, where the nonyl group is at the para position. google.com However, 2-nonylphenol (B21176) (ortho-nonylphenol) also exists. nih.gov

The structure of the nonyl group itself is typically branched. researchgate.net The specific isomer used can affect the reactivity of the phenol and the properties of the final polymer. For example, p-substituted phenols like p-nonylphenol have two available ortho positions for reaction with formaldehyde. The bulky nonyl group can sterically hinder the reaction at the adjacent positions.

The synthesis of specific nonylphenol isomers has been a subject of research to understand their individual effects. nih.gov The integration of nonylphenol can be achieved by including it in the initial monomer mixture with phenol and formaldehyde. google.comresearchgate.net

Catalytic Systems and Their Impact on Polymerization Outcomes

The choice of catalyst has a profound effect on the polymerization reaction, influencing the reaction rate, the structure of the resin (e.g., the ratio of ortho to para linkages), and the final properties of the polymer.

In acid-catalyzed novolac synthesis , strong acids like sulfuric acid or oxalic acid are commonly used. google.com The type of acid can influence the reaction rate and the molecular weight distribution of the resulting novolac.

For base-catalyzed resol synthesis , a variety of bases can be employed. Sodium hydroxide is a common and effective catalyst. researchgate.net The use of divalent metal ions, such as from magnesium hydroxide, can promote the formation of more para-methylol groups, which can lead to faster curing resins. ajchem-a.com In some processes, ammonia is used as a catalyst, which can be generated in situ. ajchem-a.com

The catalyst concentration is also a critical parameter. For instance, in the synthesis of phenol-formaldehyde resins, a decrease in the amount of alkaline catalyst was found to reduce the free formaldehyde content in the final resin. researchgate.net

Specialized catalytic systems have also been developed. For example, the use of a mixed catalyst system of HCl and Zn(AC)₂ has been shown to produce high-ortho phenolic novolacs. researchgate.net

Interactive Data Table: Monomer Ratios and Resulting Resin Properties

| Formaldehyde/Phenol Molar Ratio | Catalyst Type | Resulting Resin Type | Key Structural Features | Curing Requirement |

| < 1 | Acid (e.g., H₂SO₄, Oxalic Acid) | Novolac | Linear or branched, methylene bridges | Requires curing agent (e.g., HMTA) |

| > 1 | Base (e.g., NaOH, NH₃) | Resol | Cross-linked network, hydroxymethyl groups | Self-curing with heat |

| 1.98 | Alkaline | Phenol-Formaldehyde | Optimized for tensile strength | - |

| 1.5 | - | Boron-doped phenolic resin | Well-ordered mesostructure | - |

Interactive Data Table: Catalytic Systems in Phenolic Resin Synthesis

| Catalyst | Resin Type | Key Impact |

| Sulfuric Acid | Novolac | Promotes condensation via electrophilic substitution. |

| Oxalic Acid | Novolac | Common acid catalyst for novolac formation. google.com |

| Sodium Hydroxide | Resol | Effective base catalyst for resol formation. researchgate.net |

| Magnesium Hydroxide | Resol | Promotes formation of para-methylol groups, faster cure. ajchem-a.com |

| HCl/Zn(AC)₂ | Novolac | Produces high-ortho novolac resins. researchgate.net |

| Ammonia (in situ) | Resol | Can lead to higher thermal stability. ajchem-a.com |

Advanced Synthetic Approaches for Tailored Formaldehyde-Nonylphenol-Phenol Architectures

The synthesis of formaldehyde-nonylphenol-phenol copolymers has evolved beyond traditional polycondensation methods to include advanced strategies that allow for precise control over the polymer architecture. These sophisticated approaches enable the tailoring of resin properties such as molecular weight, molecular weight distribution, and functionality, leading to materials optimized for specific, high-performance applications. Key advanced methodologies include the use of functional comonomers to regulate polymerization, the sequential introduction of reactants, and the synthesis of block copolymers.

One primary strategy for tailoring the architecture of these resins involves controlling the polymer chain growth. This can be achieved by incorporating di-substituted phenols into the reaction mixture alongside mono-substituted nonylphenol and phenol. Because di-substituted phenols have only one reactive site for polymerization, they act as "end caps," effectively terminating the growing polymer chain. google.com This method prevents the formation of excessively high molecular weight polymers and results in a narrower molecular weight distribution (1.4-1.8), which is crucial for applications requiring consistent material properties. google.com The molar ratio of the monoalkylphenol (e.g., nonylphenol) to the dialkylphenol is a critical parameter in this process, typically ranging from 3:2 to 1:1. google.com

Another advanced approach is the synthesis of block copolymers, which involves chemically bonding distinct polymer blocks to create a hybrid material with combined or enhanced properties. For instance, a poly(dodecyl phenol formaldehyde) resin can be synthesized first and then subsequently reacted with poly(oxypropylene) to form a block copolymer. researchgate.net This two-step process allows for the creation of resins with tailored amphiphilic characteristics. Similarly, base-catalyzed condensation products of nonylphenol, other phenols like cardanol, and formaldehyde can be reacted with alkylene oxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide, in a process known as oxyalkylation. google.com This post-polymerization modification introduces polyether chains onto the phenolic backbone, significantly altering the resin's solubility and interfacial properties. google.com

Altering the sequence of reactant addition provides another pathway to novel architectures. In a departure from the standard method of reacting the phenols with formaldehyde, one inventive process involves first mixing nonylphenol with a polyamine to form an initial reaction product. google.com This product is then reacted with formaldehyde, causing the formaldehyde to simultaneously combine with both the polyamine and the phenol, creating a polymer with integrated amine linkages. google.com This approach simplifies the manufacturing process and broadens the compositional scope of the resulting resins. google.com

These advanced synthetic routes rely on a careful selection of catalysts and reaction conditions to achieve the desired molecular structure. Acid catalysts like sulfuric acid, hydrochloric acid, and oxalic acid are often used, with reaction temperatures maintained between 70-180°C. google.com Base-catalyzed reactions, employing catalysts such as potassium hydroxide or sodium hydroxide, are also common, particularly for creating resole-type structures that are then further modified. google.comminia.edu.egnih.gov

The table below summarizes key parameters from various advanced synthetic approaches for creating tailored formaldehyde-nonylphenol-phenol copolymer architectures.

| Synthetic Approach | Key Reactants & Modifiers | Catalyst Type | Key Reaction Parameters | Architectural Outcome |

| End-Capping / Controlled Polymerization | Monoalkylphenol (p-nonylphenol), Dialkylphenol | Acid (e.g., sulfuric acid, oxalic acid) | Molar ratio of mono- to dialkylphenol (3:2 to 1:1); Temp: 70-180°C | Controlled molecular weight; Narrow molecular weight distribution (1.4-1.8) google.com |

| Oxyalkylation / Block Copolymer Synthesis | p-Nonylphenol, Cardanol, Formaldehyde, Ethylene Oxide/Propylene Oxide | Base (e.g., Potassium Hydroxide) | Initial condensation at 94-98°C; Subsequent oxyalkylation | Phenolic resin with polyether blocks google.com |

| Sequential Addition | Nonylphenol, Polyamine (e.g., Diethylene triamine), Formaldehyde | Not specified | Initial mixing of nonylphenol and polyamine, followed by reaction with formaldehyde | Polymer of polyamine linked to phenol by formaldehyde google.com |

| Block Copolymer Synthesis | Dodecylphenol, Formaldehyde, Poly(oxypropylene) (POP) | Not specified | Two-step synthesis: 1. PDPF resin formation 2. Propoxylation to attach POP blocks | Poly(dodecyl phenol formaldehyde)-b-poly(oxypropylene) block copolymer researchgate.net |

Structural Elucidation and Polymer Architecture of Formaldehyde; 2 Nonylphenol; Phenol Copolymers

Spectroscopic Characterization of Covalent Linkages and Functionalities

Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of formaldehyde (B43269); 2-nonylphenol (B21176); phenol (B47542) copolymers. Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in identifying the types of chemical bonds and functional groups present, as well as providing insights into the arrangement of the monomer units within the polymer chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding Analysis

FT-IR spectroscopy is a fundamental tool for identifying the functional groups and types of chemical bonds present in formaldehyde-phenol based copolymers. The FT-IR spectra of these polymers exhibit characteristic absorption bands that confirm the incorporation of the respective monomers and the formation of methylene (B1212753) bridges during polymerization.

Key characteristic peaks observed in the FT-IR spectra of phenol-formaldehyde resins and their derivatives include a broad band in the region of 3200-3600 cm⁻¹, which is attributed to the stretching vibrations of phenolic hydroxyl (-OH) groups. researchgate.net The presence of aromatic rings is confirmed by the C=C stretching vibrations typically appearing around 1600 cm⁻¹. researchgate.net The formation of methylene bridges (-CH₂-), which link the phenolic units, is indicated by peaks in the range of 1474-1485 cm⁻¹. researchgate.net

The introduction of 2-nonylphenol into the polymer structure can be identified by the characteristic peaks for aliphatic C-H stretching vibrations of the nonyl group, typically observed around 2850-2960 cm⁻¹. The substitution pattern on the phenolic ring can also be inferred from the out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region. For instance, bands around 756 cm⁻¹ and 818 cm⁻¹ can be characteristic of meta- and ortho-disubstituted aromatic compounds, respectively. researchgate.net

The progress of the curing reaction can also be monitored using FT-IR. For example, a decrease in the intensity of the band around 912 cm⁻¹, characteristic of formaldehyde, suggests its consumption during the formation of methylene ether bridges, which can then convert to more stable methylene bridges. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for Formaldehyde; 2-Nonylphenol; Phenol Copolymers

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3200-3600 | O-H stretching of phenolic hydroxyl groups | researchgate.net |

| 2850-2960 | C-H stretching of aliphatic nonyl groups | |

| ~1600 | C=C stretching in aromatic ring | researchgate.net |

| 1474-1485 | -CH₂- stretching of methylene bridges | researchgate.net |

| ~1233 | C-O stretching of phenolic hydroxyl group | researchgate.net |

| 750-900 | Out-of-plane C-H bending (indicating substitution patterns) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides more detailed structural information about formaldehyde; 2-nonylphenol; phenol copolymers. It allows for the precise assignment of protons and carbons in different chemical environments, offering insights into the connectivity of the monomer units and the polymer's microstructure.

In ¹H NMR spectra of phenol-formaldehyde novolac resins, multiplets in the range of 3.4-4.2 ppm are typically assigned to the protons of the methylene bridges connecting the phenolic rings. researchgate.net The aromatic protons usually appear in the region of 6.4-7.4 ppm, and the phenolic hydroxyl protons can be observed between 8.8-9.8 ppm. researchgate.net The integration of these signals can provide quantitative information about the ratio of methylene bridge protons to aromatic protons, which can be used to estimate the degree of polymerization. researchgate.net

¹³C NMR spectroscopy is particularly useful for distinguishing between different types of methylene bridges and substitution patterns on the aromatic rings. For instance, in phenol-formaldehyde resins, distinct signals can be observed for ortho-ortho' and ortho-para' methylene bridges, typically appearing around 27 ppm and 35 ppm, respectively. dtic.mil The chemical shifts of the aromatic carbons are also sensitive to the substitution pattern. For example, the carbon atom bearing the hydroxyl group (C1) can show signals that are strongly dependent on the alkali content in resol resins, shifting downfield with increasing phenoxide ion concentration. researchgate.net The presence of the nonyl group would introduce a series of signals in the aliphatic region of the ¹³C NMR spectrum, which can be assigned to the different carbons of the nonyl chain.

Analysis of Polymer Chain Branching and Crosslinking Density

The extent of branching and the density of crosslinks are critical parameters that determine the macroscopic properties of formaldehyde; 2-nonylphenol; phenol copolymers, such as their mechanical strength, thermal stability, and chemical resistance. These structural features arise from the multifunctional nature of the phenolic monomers, which have multiple reactive sites for condensation with formaldehyde.

The degree of branching and crosslinking is influenced by several factors, including the molar ratio of formaldehyde to phenols, the type of catalyst used (acidic or basic), and the reaction conditions. nih.gov For instance, using a higher formaldehyde-to-phenol ratio generally leads to a more highly crosslinked network. The presence of the bulky nonyl group on the 2-position of the phenol ring can influence the reactivity of the adjacent positions, potentially affecting the branching and crosslinking behavior.

Investigation of Phenolic Ring Substitution Patterns and Nonyl Group Influence

The substitution pattern on the phenolic rings is a key determinant of the polymer's architecture. Phenol has three activated positions for electrophilic substitution by formaldehyde: the two ortho positions and the one para position. The use of 2-nonylphenol introduces a substituent that can sterically hinder one of the ortho positions, thereby influencing the subsequent polymerization reaction.

The nonyl group, being a bulky alkyl group, can direct the incoming formaldehyde to the less hindered para and remaining ortho positions of the nonylphenol ring. This can lead to a more linear polymer structure compared to the highly branched network formed from phenol alone. The use of ortho- or para-substituted phenols is known to favor the formation of linear oligomers because the cresol (B1669610) ring has only two activated positions for formaldehyde substitution. nih.gov The reactivity of different phenolic compounds with formaldehyde varies, and computational chemistry can be used to predict these reactivities based on the calculated charges at the reactive sites on the aromatic ring. researchgate.net

The choice of catalyst can also influence the substitution pattern. For example, certain bivalent metal ions have been reported to have an ortho-directing effect, leading to a higher proportion of ortho-ortho linkages in phenol-formaldehyde resins. researchgate.net This controlled substitution can result in polymers with more ordered structures and faster curing times. researchgate.net

Morphological Studies of Polymer Networks (e.g., three-dimensional network formation)

The macroscopic properties of formaldehyde; 2-nonylphenol; phenol copolymers are ultimately governed by their three-dimensional network morphology. Phenol-formaldehyde resins are known to form highly crosslinked, amorphous, three-dimensional networks, which are responsible for their character as thermosetting materials. nih.gov

Modification Strategies and Functionalization of Formaldehyde; 2 Nonylphenol; Phenol Resins

Co-condensation with Other Phenolic Derivatives

o-Cresol (B1677501) and p-tert-Butylphenol : Incorporating substituted phenols like o-cresol and p-tert-butylphenol can alter the reactivity and solubility of the resulting resin. google.comvot.pl For instance, p-tert-butylphenol can enhance the oil solubility and compatibility of the resin with other polymers. The use of various substituted phenols, including p-amylphenol and t-butylphenol, allows for the creation of high-molecular-weight resins with a greater number of phenolic units per molecule. google.com

Cardanol (B1251761) : Cardanol, a renewable resource derived from cashew nutshell liquid, is another valuable co-monomer. google.com Its long aliphatic side chain imparts flexibility and hydrophobicity to the resin. The base-catalyzed condensation of cardanol with p-nonylphenol and formaldehyde (B43269) can produce high-molecular-weight resins with branched structures. google.com

The co-condensation process often involves reacting the phenolic mixture with formaldehyde, typically in the form of paraformaldehyde, under either acidic or basic catalysis. vot.plresearchgate.net The molar ratios of the different phenolic monomers are a critical parameter that dictates the final properties of the resin. vot.pl

Chemical Derivatization for Enhanced Performance Characteristics

Chemical derivatization of the phenolic units within the resin structure offers another avenue for performance enhancement.

Alkoxylation, typically with ethylene (B1197577) oxide or propylene (B89431) oxide, is a common method to modify the resin's properties. google.com This process involves reacting the phenolic hydroxyl groups with the alkylene oxide, leading to the formation of polyether chains. chemicalbook.com Alkoxylated resins often exhibit improved solubility and can act as effective emulsifiers. google.comepa.gov The degree of alkoxylation, or the number of moles of alkylene oxide added per mole of resin, can be controlled to achieve the desired hydrophilic-lipophilic balance. google.com For example, adducts have been prepared using ethylene oxide and propylene oxide, where the oxide content can range from 20 to 80 weight percent of the final product. google.com

The incorporation of polyamine compounds leads to the formation of hybrid resins with unique characteristics. google.comgoogle.com These modifications can improve the toughness and chemical resistance of the cured resin. google.com The reaction typically involves mixing the phenol (B47542) or nonylphenol with a polyamine, followed by the addition of formaldehyde. google.comgoogle.com This process can result in a polymer where the polyamine is linked to the phenol by formaldehyde bridges. google.com A variety of polyamines, such as hexamethylene diamine, can be used to create these hybrid structures. google.com

Resin acids, which are derived from natural sources like rosin, can be incorporated into the polymer structure to enhance adhesiveness and cohesive strength. researchgate.net The condensation of p-nonylphenol, resin acids, and paraformaldehyde under acid catalysis yields resins with high adhesiveness. researchgate.net The hydrophenanthrene moieties from the resin acids contribute to high solubility in common organic solvents, hydrophobicity, and water resistance. researchgate.net Other natural modifiers, such as those from bio-oil, are also being explored to create more sustainable phenolic resins. biorxiv.org

Synthesis of Polymeric Adducts and Conjugates

The synthesis of polymeric adducts and conjugates represents a further step in the functionalization of these resins. This can involve reacting the resin with other polymers or functional molecules to create materials with combined properties. For example, the formation of adducts with epoxy resins can lead to materials with improved toughness and adhesion.

Nanostructural Modification and Hybrid Material Development

The development of hybrid materials through nanostructural modification is a cutting-edge approach to enhancing resin performance. This involves incorporating nanoscale fillers or creating nanocomposites.

Inclusion of Nanosilicon Species : The incorporation of nano-SiO2 into the phenol-formaldehyde resin matrix can lead to hybrid materials with enhanced thermal and mechanical properties. nih.gov Achieving a homogeneous distribution of these nanoparticles within the organic polymer framework is crucial for uniform properties. nih.gov

Layered Double Hydroxides (LDHs) : The preparation of hybrid resins with materials like ZnAl-layered double hydroxides (LDHs) is another area of active research. nih.gov These inorganic species can increase the glass transition temperature of the resulting composite material. nih.gov

Cellulose (B213188) and Lignin (B12514952) Nanomaterials : Reinforcing phenol-formaldehyde resins with cellulose and lignin nanomaterials is a focus of green chemistry. researchgate.net These renewable and biodegradable nanofillers can improve the thermal, physical, and mechanical characteristics of the composites. researchgate.net

These modification strategies highlight the versatility of formaldehyde; 2-nonylphenol (B21176); phenol resins and the potential for creating a wide range of materials with tailored properties for diverse industrial applications.

Performance Enhancement in Advanced Material Science Applications of Formaldehyde; Nonylphenol; Phenol Systems

Adhesion Science and Bonding Performance

The inherent chemical structure of formaldehyde-nonylphenol-phenol resins contributes to their exceptional performance in adhesion and bonding applications. The phenolic and nonylphenol moieties provide a strong affinity for a variety of substrates, while the formaldehyde-based polymer backbone ensures robust cohesive strength.

Application in High-Performance Adhesives and Coatings

Nonylphenol-formaldehyde resins are integral components in the formulation of high-performance adhesives and coatings, valued for their strong adhesion, heat resistance, and electrical insulating properties. specialchem.com These resins are synthesized through the condensation of p-nonylphenol, resin acids, and paraformaldehyde under acid catalysis, resulting in materials that impart high adhesiveness and acceptable cohesive strength. researchgate.net The presence of hydrophenanthrene moieties in the polymer structure enhances solubility in common organic solvents, hydrophobicity, and water resistance. researchgate.net

In pressure-sensitive adhesive formulations, the inclusion of these resins, even at low weight percentages (up to 10%), significantly increases cohesive strength without compromising adhesive strength. researchgate.net Phenol-formaldehyde resins, in general, are widely used in industrial, automotive, and protective coatings due to their superior mechanical properties. specialchem.com They are available in both solvent-based and water-based systems, with ongoing developments to meet environmental and regulatory standards. specialchem.com

Role as Curing Agents in Epoxy Resin Systems

Formaldehyde-nonylphenol-polyamine compositions serve as highly effective curing agents for epoxy resins, enabling applications such as underwater coatings or application on wet and damp surfaces. google.comgoogle.com The incorporation of nonylphenol, which is water-insoluble, is advantageous in creating water-insoluble polyamine curing agents. google.comgoogle.com

A key advantage of using these systems is the ability to control the viscosity of the curing agent by varying the amount of formaldehyde (B43269). google.com This allows for the formulation of transparent, low-viscosity liquids that react smoothly with epoxy resins. google.com The process typically involves reacting a phenol (B47542) or a substituted phenol like nonylphenol with a polyamine, and then reacting this product with formaldehyde. google.com This method avoids the vigorous and often uncontrollable exothermic reaction that occurs when formaldehyde is reacted directly with polyamines. google.com The resulting cured epoxy systems exhibit enhanced toughness and chemical resistance. google.comgoogle.com The hydroxyl group on the nonylphenol molecule accelerates the curing reaction of the epoxy resin. nerpa.ca

Composite Material Engineering and Matrix Reinforcement

Phenol-formaldehyde (PF) resins are a cornerstone in the manufacturing of composite materials due to their ability to bind with a wide range of reinforcing fibers and fillers. researchgate.netssc.edu.in The resulting composites are utilized in applications demanding high strength, thermal stability, and durability. researchgate.net

Utilization in Laminates and Structural Composites

Phenol-formaldehyde resins are extensively used in the production of laminates and structural composites. ssc.edu.in These materials are created by impregnating layers of materials like paper, cloth, or wood with the resin and then subjecting them to heat and high pressure. ssc.edu.in The resin acts as a matrix, binding the reinforcing layers together to form a rigid and robust composite. ssc.edu.in

High-pressure laminates (HPL) are a significant application for PF resins. nih.gov These are produced from paper sheets impregnated with a thermosetting resin. nih.gov The properties of the final laminate can be influenced by the specific formulation of the resin and the manufacturing process. nih.gov Modified phenol-formaldehyde resins are also used for producing waterproof plywood and laminated wood sheet bakelites. chemify.com The development of hybrid resins, incorporating materials like lignin (B12514952) with phenol-formaldehyde, is an active area of research to create more sustainable and enhanced composite materials. nih.gov

Specialized Industrial Applications

The unique chemical characteristics of formaldehyde-nonylphenol-phenol systems lend themselves to specialized applications in various industries, particularly in the petroleum sector.

Rheological Modifiers and Asphaltene Dispersion in Petroleum Processing

Nonylphenol-formaldehyde resins (NPFR) are effective as asphaltene dispersants in petroleum processing. researchgate.net Asphaltenes, the heaviest and most polar components of crude oil, can precipitate and cause significant operational issues. mdpi.com NPFRs, with molecular weights ranging from approximately 900 to 4800 Da, have been shown to reduce asphaltene content in various petroleum samples at both room and elevated temperatures (up to 195°C). researchgate.net

The effectiveness of these resins as dispersants is dependent on factors such as the type of crude oil, temperature, and the molecular weight and concentration of the NPFR. researchgate.net They function by interacting with the aggregated asphaltenes, modifying the polarity of the aggregate's outer layer and making them more dispersible in the oil. researchgate.net Research has also explored the use of hydroxide-catalyzed condensation products of cardanol (B1251761), p-nonylphenol, and formaldehyde to create higher molecular weight, branched phenolic resins for breaking crude oil emulsions. google.com

Functional Agents in Textile and Paper Treatment

Formaldehyde, phenol, and its alkylated derivatives, particularly nonylphenol, are fundamental components in the synthesis of polymeric resins that serve as critical functional agents in the textile and paper industries. These thermosetting polymers, primarily phenol-formaldehyde (PF) and nonylphenol-formaldehyde (NPF) resins, are valued for their ability to impart significant performance enhancements, including improved mechanical strength, dimensional stability, and resistance to environmental factors. wikipedia.orgaustinpublishinggroup.com The polymerization reaction between phenol or a substituted phenol and formaldehyde can be controlled through catalysis (acidic or basic) to produce two main types of resins: novolaks and resoles, each with distinct properties suitable for specific applications. wikipedia.orggoogle.com

In textile finishing, these resin systems are predominantly used as cross-linking agents to modify the properties of fabrics, especially those containing cellulosic fibers like cotton and linen. cottoninc.comeuropa.eu The primary application is in the creation of 'durable press' or 'easy care' finishes, which confer enhanced wrinkle resistance and control shrinkage. cottoninc.cominflibnet.ac.in The finishing process involves applying the resin to the textile, followed by a curing step at elevated temperatures. During curing, the resin polymerizes and forms a stable, cross-linked network within the fiber structure, restricting the movement of cellulose (B213188) molecules and thus improving the fabric's dimensional stability. wikipedia.orgcottoninc.com

Beyond wrinkle resistance, formaldehyde-based resins, such as melamine-formaldehyde, are utilized as hand-builders to increase the stiffness and body of a fabric. inflibnet.ac.in They also function as binders to adhere other specialty finishes to the textile surface, contributing to properties like soil resistance. fineotex.com The incorporation of substituted phenols, such as p-nonylphenol, into the resin structure can modify characteristics like solubility, hydrophobicity, and cohesive strength, allowing for tailored performance in complex finishing formulations. researchgate.netvot.pl

Table 1: Research Findings on Formaldehyde-Phenol Resin Systems in Textile Finishing

| Resin System | Primary Function | Mechanism of Action | Resulting Fabric Property | Source |

|---|---|---|---|---|

| Formaldehyde-Based Resins (e.g., DMDHEU) | Wrinkle Resistance / Durable Press | Forms cross-links between cellulose polymer chains in fibers like cotton. | Improves dimensional stability and resistance to creasing; controls shrinkage. | cottoninc.cominflibnet.ac.in |

| Melamine-Formaldehyde Resin | Hand Builder / Stiffening Agent | Creates a rigid polymer network on the fabric surface. | Increases fabric firmness and body. | inflibnet.ac.in |

| p-Nonylphenol-Formaldehyde Resins | Cohesion and Adhesion Modifier | Introduces hydrophenanthrene moieties and nonyl groups, improving solubility and interaction with other polymers. | Enhances cohesive strength in adhesive compositions without negatively impacting adhesivity. | researchgate.net |

| Melamine-Formaldehyde Condensate (as a component) | Binder for Specialty Finishes | Acts as a durable matrix to fix other chemical agents (e.g., fluoropolymers) to the fabric. | Imparts soil and water repellency by binding active agents. | fineotex.com |

In the paper industry, phenol-formaldehyde resins are essential binders and laminating agents. wikipedia.org They are used to impregnate paper, fiberglass, or cotton-based sheets, which are then laminated under heat and pressure. wikipedia.org This process fully cures the resin, creating a rigid, durable, and heat-resistant thermoset matrix. The resulting products include high-pressure laminates used for countertops and electrical components like circuit boards. wikipedia.org The inherent properties of PF resins, such as their high decomposition temperature and moisture resistance, make them suitable for producing weather and boil proof (WBP) plywood and other composite panels. wikipedia.org

Research has focused on enhancing the performance of these resins in paper and wood-based products. The incorporation of nonylphenol into the resin formulation can increase hydrophobicity and water resistance. researchgate.net Furthermore, studies have demonstrated that reinforcing phenol-formaldehyde adhesives with nanomaterials can lead to significant improvements in the mechanical properties of the final composite material. The addition of nanofibrillated cellulose (NFC) to a PF adhesive has been shown to increase the glue line shear strength and flexural properties of plywood panels, indicating a more robust bond between the paper (wood fiber) layers. researchgate.net

Table 2: Research Findings on Performance Enhancement of Phenol-Formaldehyde (PF) Resin in Wood/Paper Composites

| Property Measured | Adhesive System | Key Finding | Source |

|---|---|---|---|

| Viscosity and Gel Time | PF Resin + Nanofibrillated Cellulose (NFC) | The addition of NFC to the PF adhesive resulted in an increase in viscosity and a reduction in the gel time. | researchgate.net |

| Glue Line Shear Strength | PF Resin + Nanofibrillated Cellulose (NFC) | A significant increase in glue line shear strength was observed, particularly in the core glue line after a boiling cycle. | researchgate.net |

| Flexural Properties (Bending Strength) | PF Resin + Nanofibrillated Cellulose (NFC) | The properties of parallel and perpendicular flexing were sensitive to the addition of NFC, with studies noting significant gains in static bending properties with nano-reinforcement. | researchgate.net |

Environmental Distribution and Degradation Pathways of Nonylphenol Modified Phenolic Substances

Environmental Release Pathways from Industrial Processes and Product Degradation

The release of nonylphenol-modified phenolic substances into the environment is primarily linked to anthropogenic activities, including industrial manufacturing and the use and disposal of consumer products. nih.govresearchgate.net

Nonylphenol ethoxylates (NPEOs) are used in large volumes for various industrial applications and consumer products, leading to their widespread release into the aquatic environment. epa.gov A significant pathway for environmental contamination is through wastewater. health.state.mn.us NPEOs are key ingredients in many detergents and cleaning agents, and after use, they are discharged into sewage systems. wikipedia.orgscielo.br In sewage treatment plants (STPs), NPEOs biodegrade into several by-products, including the more persistent and toxic nonylphenol (NP). nih.govnih.govresearchgate.net

While wastewater treatment processes can remove a substantial portion of NPEOs, they are not specifically designed for the complete elimination of these pollutants, resulting in the discharge of both NPEOs and their degradation product, NP, into natural water ecosystems. health.state.mn.usmdpi.com Consequently, effluents from STPs are a major source of NP in the environment. researchgate.net Studies have detected NP in the final effluents of many municipal sewage treatment plants, with concentrations reaching up to 343 µg/L. aloki.hu The presence and concentration of NP in STP effluents are indicative of the plant's treatment efficiency. aloki.hu

Industrial facilities that manufacture or use nonylphenol and its derivatives, such as in the production of antioxidants, lubricating oil additives, and polymers like PVC, also contribute to their environmental release. wikipedia.org Discharges from these industrial sites can introduce NP directly into waterways or through the municipal wastewater system. nih.govoup.com

Nonylphenol and its precursors, NPEOs, are components in a wide array of consumer products, leading to their release into the environment through leaching. wikipedia.org These products include laundry and dish detergents, paints, pesticides, personal care products, and plastics. wikipedia.orgnih.gov "Down-the-drain" applications, such as washing clothes with detergents containing NPEOs, directly introduce these compounds into the water supply. wikipedia.org

Plastics are another significant source of nonylphenol leaching. NP is used as an antioxidant and plasticizer in the production of various plastics, including polyvinyl chloride (PVC) and high-density polyethylene (B3416737) (HDPE). wikipedia.orgresearchgate.net Studies have demonstrated that NP can migrate from these plastic products into the substances they contain, such as bottled water and milk surrogates. researchgate.net For instance, water in HDPE and PVC containers has been found to contain NP at concentrations of 180 and 300 ng/L, respectively. researchgate.net The leaching process is influenced by factors like temperature, with higher temperatures increasing the rate of migration. researchgate.netdeswater.com The aging and degradation of plastics in the environment can also lead to the release of these additives. deswater.com

Biodegradation Mechanisms and Environmental Transformation of Nonylphenol Derivatives

The environmental fate of nonylphenol derivatives is largely governed by biodegradation processes, which can vary significantly depending on the environmental conditions. Nonylphenol ethoxylates (NPEOs) are the primary compounds released, and their degradation leads to the formation of nonylphenol (NP). nih.govresearchgate.net

Under aerobic conditions, the biodegradation of NPEOs typically begins with the shortening of the ethoxylate chain by microorganisms. researchgate.net This process can lead to the formation of shorter-chain NPEOs and carboxylated derivatives. researchgate.net The aromatic nonylphenol ring can also be degraded aerobically, ultimately leading to mineralization into carbon dioxide. nih.gov However, the degradation of NP itself is not always complete, and certain branched isomers may be more resistant to biodegradation. nih.gov

In anaerobic environments, such as in some parts of wastewater treatment plants and in sediments, the degradation of NPEOs also occurs, but often results in the accumulation of NP as a major, more persistent by-product. nih.govacs.org The degradation of NP in soil is influenced by oxygen availability, with faster degradation occurring under aerobic conditions. wikipedia.orgacs.org

Several microorganisms have been identified as capable of degrading nonylphenol and its ethoxylates. For example, the fungus Penicillium chrysogenum has been shown to biodegrade NPEOs. ekb.eg Bacteria such as Pseudomonas and Sphingomonas species are also known to play a role in the degradation of these compounds. nih.govresearchgate.net Sphingomonas sp. strain NP5, for instance, possesses a monooxygenase that can break down a variety of 4-alkylphenols, including nonylphenol, through a process called ipso-hydroxylation. researchgate.net Fungi like Trametes versicolor can partially convert nonylphenol into carbon dioxide, and their laccase enzymes are involved in the oxidative coupling of nonylphenol, leading to the formation of larger molecules (oligomerization). inra.fr

The half-life of nonylphenol in the environment can vary widely, from a few days to several months or even longer, depending on the specific conditions. mdpi.comnih.gov In soil, the half-life of NP can be as short as 4 days in some cases, but can be significantly longer in the presence of sewage sludge. inra.fr In sediments, the half-life is estimated to be more than 60 years. wikipedia.org

Occurrence and Persistence in Environmental Compartments

Due to its widespread use and the incomplete degradation of its parent compounds, nonylphenol is a ubiquitous environmental contaminant. mdpi.comresearchgate.net Its physicochemical properties, such as low water solubility and high hydrophobicity, cause it to accumulate in organic-rich environmental compartments. nih.govresearchgate.netum.ac.ir

Nonylphenol is frequently detected in various aquatic environments. researchgate.net Effluents from wastewater treatment plants are a primary source of NP in rivers and streams. health.state.mn.usresearchgate.net Concentrations of NP in river water have been reported at levels up to 4.1 µg/L. nih.govresearchgate.net The levels can fluctuate seasonally, with higher concentrations sometimes observed in the summer due to increased microbial degradation of NPEOs at higher temperatures. nih.gov

Due to its hydrophobic nature, nonylphenol tends to adsorb to particulate matter and settle in sediments. nih.govresearchgate.net Consequently, NP concentrations in river sediments are often significantly higher than in the overlying water column, with reported values reaching 1 mg/kg. nih.govresearchgate.net In some cases, even higher concentrations have been found in sediments near wastewater outfalls, with levels up to 12,400 μg/kg. oup.com The persistence of NP in sediments is a concern, as its half-life in this compartment is estimated to be over 60 years. wikipedia.org

The following table provides a summary of reported nonylphenol concentrations in various aquatic environments.

| Environmental Matrix | Concentration Range | Reference |

| River Water | Up to 4.1 µg/L | nih.gov, researchgate.net |

| Wastewater Effluents | Up to 343 µg/L | aloki.hu |

| River Sediments | Up to 1 mg/kg | nih.gov, researchgate.net |

| Sediments near STPs | Up to 12,400 µg/kg | oup.com |

Sewage sludge, a byproduct of wastewater treatment, is often highly contaminated with nonylphenol due to its tendency to partition from the aqueous phase to solid organic matter. nih.govresearchgate.netum.ac.ir The application of this sludge to agricultural land as a fertilizer is a major pathway for the introduction of NP into terrestrial ecosystems. wikipedia.orgacs.orgresearchgate.net

Once in the soil, the degradation of nonylphenol can be slow, and its mobility is generally low. wikipedia.org The persistence of NP in soil depends on various factors, including oxygen availability and soil composition. wikipedia.org While some degradation occurs, a recalcitrant fraction of NP may remain in the soil for extended periods. nih.govacs.org Studies have shown that while NP can be taken up by plants from the soil, the amount removed through this pathway is generally negligible. nih.gov

The table below presents data on the half-life of nonylphenol in soil under different conditions.

| Soil Condition | Half-life | Reference |

| Soil without sludge | 4 days | inra.fr |

| Soil amended with sludge (Ambares, France) | ~16 days | inra.fr |

| Soil amended with sludge (Plaisir, France) | >16 days (after 8-day lag) | inra.fr |

| Four contrasting agricultural soils (mean) | 11.5 days (initial) | nih.gov |

Bioaccumulation Characteristics of Nonylphenol Moieties in Environmental Systems

Nonylphenol (NP) and its derivatives are subject to bioaccumulation in aquatic organisms due to their lipophilic and hydrophobic properties. mdpi.comnih.gov The tendency of these compounds to accumulate in living tissues is a significant concern for environmental health, as it can lead to adverse effects and potential transfer through the food chain. nih.govnih.gov

The bioaccumulation potential of a chemical is often expressed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state. mdpi.com For nonylphenol, BCF values have been observed to vary widely depending on the species, exposure duration, and environmental conditions. researchgate.net

Research Findings on Bioaccumulation:

Algae: At the base of many aquatic food webs, algae can significantly bioconcentrate nonylphenol. Studies have shown that microalgae like Isochrysis galbana can bioconcentrate NP by a factor of 6940. nih.gov Another study reported a BCF of 487 for algae in Swiss rivers. epa.gov Research on Chlorella vulgaris demonstrated a BCF of approximately 50,000 after 6 hours of exposure, which increased to 252,000 after 48 hours, suggesting that the degradation of nonylphenol ethoxylates (NPEOs) within the algal cells contributes to the accumulation of NP. mdpi.com

Invertebrates: Benthic organisms, which are in close contact with contaminated sediments, are particularly susceptible to NP bioaccumulation. mdpi.comnih.gov Studies on various aquatic invertebrates have reported BCFs ranging from 30 to 1,000. ccme.ca For instance, research on estuarine amphipods revealed mean biota-sediment accumulation factors (BSAFs) ranging from 4.6 to 33.9, indicating they can be a significant source of NP for higher trophic levels. nih.gov

Fish: Fish can accumulate nonylphenol from both water and their diet. researchgate.net Reported BCFs for nonylphenol in fish show considerable variation. For example, BCFs in freshwater fish have been reported to range from 4.7 to 344. researchgate.net In saltwater species, the range can be higher, from 78.5 to 2,168. researchgate.net A study on wild freshwater fish in Taiwan found BCFs for NP ranging from 74.0 to 26,000 L/kg. nih.gov Research on zebrafish showed BCFs of 104–112 L·kg⁻¹ in the whole body. nih.gov The lipid content of the fish is a crucial factor influencing the bioaccumulation of lipophilic compounds like nonylphenol. researchgate.net Demersal (bottom-dwelling) fish have been shown to have a greater ability to accumulate NP than pelagic (open-water) fish. nih.gov Tissue distribution studies in fish have found that NP concentrations can be significantly higher in the liver compared to muscle tissue. rsc.org

Trophic Transfer and Biomagnification:

While nonylphenol readily bioaccumulates in individual organisms, the evidence for biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—is less clear. researchgate.netccme.ca Some studies suggest that nonylphenol does not biomagnify in the food web, as it can be metabolized by organisms. researchgate.netepa.gov For instance, one study found that while crustaceans fed NP-rich algae showed increased growth, they metabolized almost all the ingested NP. nih.gov However, the transfer of NP through the food chain can still have adverse effects, as demonstrated by the impact on zebrafish that consumed a diet containing NP. nih.gov The estimated biomagnification factor (BMF) for NP has been found to be around 1 for most trophic levels, with some variation at the highest levels depending on the biotransformation capacity of the organism. vu.nl

Interactive Data Table: Bioconcentration and Bioaccumulation Factors of Nonylphenol

| Organism Category | Species | Parameter | Value | Reference |

| Algae | Isochrysis galbana | BCF | 6940 | nih.gov |

| Algae | Mixed species (Swiss rivers) | BCF | 487 | epa.gov |

| Algae | Chlorella vulgaris | BCF (48h) | 252,000 | mdpi.com |

| Invertebrates | Aquatic invertebrates (general) | BCF | 30 - 1,000 | ccme.ca |

| Invertebrates | Eohaustorius estuarius (Amphipod) | BSAF | 8.1 - 33.9 | nih.gov |

| Invertebrates | Grandidierella japonica (Amphipod) | BSAF | 4.6 - 17.2 | nih.gov |

| Fish | Freshwater fish (general) | BCF | 4.7 - 344 | researchgate.net |

| Fish | Saltwater fish (general) | BCF | 78.5 - 2,168 | researchgate.net |

| Fish | Wild freshwater fish (Taiwan) | BCF | 74.0 - 26,000 L/kg | nih.gov |

| Fish | Danio rerio (Zebrafish) | BCF (whole body) | 104 - 112 L·kg⁻¹ | nih.gov |

| Fish | Fathead minnow | BCF (lipid normalized) | ~180 | nih.gov |

| Fish | Bluegill | BCF (lipid normalized) | ~50 | nih.gov |

Future Research Directions and Emerging Trends in Formaldehyde; 2 Nonylphenol; Phenol Polymer Science

Development of Sustainable Synthesis Routes and Bio-based Precursors

A primary focus of future research is the development of sustainable synthesis routes and the incorporation of bio-based precursors to reduce the environmental footprint of formaldehyde (B43269), 2-nonylphenol (B21176), and phenol (B47542) polymers. The reliance on petroleum-based feedstocks for these monomers is a significant concern due to resource depletion and greenhouse gas emissions associated with their production nih.govnih.gov.

Bio-based Alternatives to Phenol and Formaldehyde:

Significant research efforts are directed at replacing phenol and formaldehyde with renewable alternatives. Lignin (B12514952), a complex polymer found in plant cell walls, is a promising bio-based substitute for phenol due to its inherent phenolic structure nih.govnih.gov. Similarly, cardanol (B1251761), derived from cashew nutshell liquid, is another valuable bio-based phenolic compound that can be integrated into these polymer systems techscience.comrsc.orgrsc.orgresearchgate.net. Research has shown that cardanol-based resins can be synthesized without the use of formaldehyde, offering a greener alternative nii.ac.jp. For formaldehyde, bio-derived alternatives like furfural and glyoxal are being actively investigated nih.gov. The development of formaldehyde-free phenolic thermosets using bio-based monomers like cardanol is a key area of innovation rsc.orgrsc.org.

Greener Synthesis of 2-Nonylphenol:

The conventional synthesis of nonylphenol involves the reaction of phenol with nonene, often using strong acid catalysts, which can lead to environmental issues google.com. Future research is focused on developing greener catalytic systems, such as using alkaline ionic liquids, to produce nonylphenol with higher selectivity and under milder reaction conditions, thus reducing energy consumption and waste generation google.com. While much of the research refers to nonylphenol in general or p-nonylphenol, these greener synthesis strategies would likely be applicable to the production of 2-nonylphenol as well.

The following table summarizes potential bio-based precursors and their sources:

| Compound | Bio-based Precursor | Source |

| Phenol | Lignin | Biomass, wood processing industry |

| Cardanol | Cashew nutshell liquid | |

| Formaldehyde | Furfural | Agricultural biomass |

| Glyoxal | Oxidation of carbohydrates | |

| 2-Nonylphenol | N/A | Currently derived from petroleum |

Life Cycle Assessment (LCA):

To holistically evaluate the sustainability of these new materials, life cycle assessments (LCA) are becoming increasingly important. LCA studies on phenol-formaldehyde resins substituted with lignin have shown significant improvements across various environmental impact categories compared to their purely petroleum-based counterparts dtu.dkresearchgate.net. Future LCAs will need to incorporate data on 2-nonylphenol and its bio-based alternatives to provide a complete environmental profile of the resulting terpolymers compositepanel.org.

Computational Modeling and Simulation of Polymerization Processes and Material Performance

Computational modeling and simulation are powerful tools for accelerating the development and optimization of polymers. These methods provide insights into reaction mechanisms, polymer structure, and material properties at a molecular level, reducing the need for extensive and time-consuming laboratory experiments.

Modeling Polymerization Kinetics:

Understanding the kinetics of the polymerization between formaldehyde, 2-nonylphenol, and phenol is crucial for controlling the final polymer structure and properties. Computational chemistry can be used to study the reaction mechanisms and predict the reactivity of different phenolic compounds with formaldehyde nih.gov. Molecular dynamics (MD) simulations can model the step-by-step process of polymer chain growth and cross-linking, providing a dynamic view of the polymerization process tue.nluic.edu.

Predicting Material Performance:

Simulations can predict a wide range of material properties, including mechanical strength, thermal stability, and transport properties. For instance, MD simulations can be used to investigate the structure and dynamics of polymer networks, while Monte Carlo methods can be employed to study transport properties uic.edu. Machine learning algorithms are also emerging as a powerful tool to predict the properties of copolymers based on their composition and structure nih.govkcl.ac.ukuark.edu.

The table below outlines various computational techniques and their applications in this field:

| Computational Technique | Application |

| Quantum Mechanics (QM) | Elucidating reaction mechanisms and kinetics |

| Molecular Dynamics (MD) | Simulating polymer chain growth, cross-linking, and predicting mechanical and thermal properties |

| Monte Carlo (MC) | Predicting transport properties and thermodynamic behavior |

| Machine Learning (ML) | Developing structure-property relationships to predict material performance |

Rational Design of Formaldehyde; 2-Nonylphenol; Phenol Copolymers with Tunable Properties

The ability to precisely control the properties of polymers is essential for their application in various fields. Rational design, guided by computational modeling and experimental validation, allows for the synthesis of copolymers with tailored characteristics.

By systematically varying the molar ratios of formaldehyde, 2-nonylphenol, and phenol, it is possible to tune the properties of the resulting copolymer. For example, increasing the concentration of 2-nonylphenol, with its long alkyl chain, can enhance the flexibility and impact resistance of the material, while a higher phenol content may lead to increased rigidity and thermal stability. The synthesis of resins from p-nonylphenol, resin acids, and paraformaldehyde has demonstrated that varying the molar ratios of the reactants can confer high adhesiveness and acceptable cohesive strength researchgate.net.

The properties of these copolymers can be fine-tuned for specific applications. For instance, in the development of coatings, the monomer ratio can be adjusted to achieve the desired balance of hardness, flexibility, and chemical resistance. Similarly, for adhesive applications, the formulation can be optimized for specific bond strength and curing characteristics.

Interdisciplinary Approaches in Environmental Polymer Chemistry and Materials Science

Addressing the environmental concerns associated with formaldehyde, 2-nonylphenol, and phenol polymers requires a collaborative effort between different scientific disciplines. Interdisciplinary approaches that combine environmental chemistry, toxicology, and materials science are crucial for developing safer and more sustainable materials.

Environmental Fate and Impact:

A significant environmental concern related to these polymers is the potential leaching of unreacted monomers or degradation products, particularly 2-nonylphenol, which is a known endocrine disruptor industrialchemicals.gov.auresearchgate.netnih.govindustrialchemicals.gov.auepa.govservice.gov.uk. Research in environmental chemistry is focused on understanding the mechanisms of leaching from the polymer matrix into the environment and the subsequent fate and transport of these compounds oaepublish.comnih.gov. The production of alkyl phenol formaldehyde resins also raises sustainability concerns due to formaldehyde emissions and the non-biodegradable nature of the resin waste chembroad.com.

Designing for Reduced Environmental Impact:

Materials science offers strategies to mitigate these environmental risks. One approach is to design polymer networks that more effectively immobilize 2-nonylphenol, reducing its potential for leaching. This could involve optimizing the cross-linking density or incorporating functional groups that have a strong affinity for 2-nonylphenol. Furthermore, the development of biodegradable alternatives to nonylphenol, such as those derived from fatty alcohols or glucose, is an active area of research ineris.fr.

Future research will likely focus on:

Developing advanced analytical techniques to detect and quantify the migration of 2-nonylphenol from polymer matrices.

Conducting comprehensive toxicological studies to assess the risks associated with long-term exposure to these polymers.

Designing and synthesizing novel polymers with inherent biodegradability or recyclability to promote a circular economy.

Q & A

Q. What standardized methods are recommended for quantifying formaldehyde in environmental samples?

The NIOSH Method 2016 is widely used for formaldehyde detection, employing colorimetric analysis with sulfuric acid and sodium sulfite to stabilize formaldehyde derivatives. High-performance liquid chromatography (HPLC) with UV detection is also effective for separating and quantifying formaldehyde alongside other aldehydes (e.g., acetaldehyde) using reversed-phase (RP) columns and dinitrophenylhydrazine (DNPH) derivatization . For gas-phase detection, photo-elastic modulation systems can measure formaldehyde concentrations with high precision (93.2% accuracy at high concentrations), though signal-to-noise ratios decrease below 0.06 ppm .

Q. How is phenol synthesized and quantified in protein analysis?

Phenol is synthesized via the cumene process, where benzene reacts with propylene to form cumene, followed by oxidation to phenol. In protein quantification, the Folin phenol reagent method (Lowry assay) is a gold standard. It involves reducing copper ions in alkaline solution, forming a complex with peptide bonds, which then reacts with the Folin reagent to produce a colorimetric signal measurable at 750 nm .

Q. What experimental designs are used to assess 2-nonylphenol’s endocrine-disrupting effects?

Basic studies employ in vitro assays like estrogen receptor (ER) binding affinity tests and transcriptional activation assays. In vivo models (e.g., rodent uterotrophic assays) evaluate estrogenic activity by measuring uterine weight changes. Dose-response relationships are established using OECD guidelines, with positive controls like 17β-estradiol .

Advanced Research Questions

Q. How can catalytic hydrogenation of phenol to cyclohexanone be optimized for industrial applications?

Palladium-decorated carbon nanofibers (Pd@CNFs) achieve 97.6% phenol conversion and 93.1% cyclohexanone selectivity. Key parameters include controlling oxygen content during carbonization (affecting catalyst morphology) and maintaining a pH-neutral environment to prevent side reactions. Catalyst reusability is enhanced by optimizing pyrolysis conditions (e.g., 800°C under inert gas) to stabilize Pd nanoparticles .

Q. How do researchers resolve contradictions in formaldehyde’s carcinogenicity data across epidemiological studies?

Mechanistic toxicology studies clarify ambiguities by analyzing DNA-protein crosslinks (DPCs) and oxidative stress markers (e.g., 8-OHdG) in in vitro models. Cohort studies with occupational exposure groups (e.g., embalmers) are adjusted for confounders like smoking and co-exposure to other volatile organic compounds (VOCs). Meta-analyses weight data by sample size and exposure duration, with IARC re-evaluations integrating new evidence on nasopharyngeal carcinoma risk .

Q. What bioremediation strategies effectively reduce indoor formaldehyde pollution?

Chlorophytum comosum (Lili Paris plant) reduces formaldehyde by 0.4 ppm per plant in controlled environments (0.6 mg/m³ initial concentration). Experimental designs use pretest-posttest control groups with 24 replicates, measuring formaldehyde via UV photometric sensors. ANOVA confirms significant reduction (p < 0.05) in treated groups vs. controls. Complementary approaches include TiO₂ photocatalysts and activated carbon filters .

Q. How do analytical challenges arise in detecting trace 2-nonylphenol in aquatic systems?

Matrix interference from humic acids and co-eluting phthalates complicate GC-MS analysis. Solid-phase extraction (SPE) with C18 cartridges improves recovery rates (85–95%), while derivatization with BSTFA enhances sensitivity. Method validation requires spiked recovery tests and comparison with EPA Method 1694 .

Methodological Considerations

Q. What statistical approaches are used to validate formaldehyde exposure thresholds in occupational studies?

Benchmark dose (BMD) modeling calculates NOAEL/LOAEL from dose-response curves, while Monte Carlo simulations account for inter-individual variability in inhalation rates. NIOSH guidelines integrate these with linear non-threshold (LNT) models for cancer risk, validated through longitudinal cohort data .

Q. How are phenol-formaldehyde resins characterized for material science applications?

Fourier-transform infrared spectroscopy (FTIR) identifies crosslinking via C-O-C (1,100 cm⁻¹) and aromatic C-H (3,050 cm⁻¹) peaks. Thermogravimetric analysis (TGA) measures thermal stability (degradation onset >300°C), and lap-shear tests (per JAS standards) quantify bonding strength in glued laminated timber (Glulam) .

Q. What emerging technologies address limitations in formaldehyde detection at low concentrations?

Surface-enhanced Raman spectroscopy (SERS) with silver nanoparticles achieves sub-ppb sensitivity. CRISPR-based biosensors using formaldehyde-responsive promoters (e.g., frmR) coupled with fluorescent reporters enable real-time monitoring in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.